1-(3-Nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c14-10-4-7(11(15)16)6-12(10)8-2-1-3-9(5-8)13(17)18/h1-3,5,7H,4,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWNCNVBEVINPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of a phenyl ring to introduce the nitro group. This is followed by the formation of the pyrrolidine ring through cyclization reactions. The carboxylic acid and ketone functionalities are introduced via oxidation and other functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as recrystallization and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of carboxylic acids or ketones.
Scientific Research Applications
Chemistry
1-(3-Nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid serves as a building block for synthesizing more complex organic molecules. It is utilized in various organic reactions, including:
- Reagent in Organic Synthesis: The compound can participate in nucleophilic substitutions and other transformations, making it valuable for creating derivatives with specific functional groups.
- Precursor for Drug Development: Its structure allows for modifications that can lead to new pharmaceutical candidates.
Biology
The compound has been studied for its potential biological activities , particularly:
- Antimicrobial Properties: Research indicates that derivatives of this compound exhibit activity against Gram-positive bacteria and fungi. For instance, studies have shown effective inhibition against pathogens like Staphylococcus aureus and Klebsiella pneumoniae .
- Anti-inflammatory Effects: The presence of the nitro group may enhance interactions with biological targets, potentially modulating inflammatory pathways.
Medicine
In the medical field, ongoing research is exploring the compound's role as:
- Pharmaceutical Intermediate: It may serve as an intermediate in the synthesis of drugs targeting infectious diseases or cancer.
- Active Ingredient: Investigations into its efficacy as an active pharmaceutical ingredient (API) are underway, focusing on its therapeutic potential against resistant strains of bacteria .
Industrial Applications
The compound is also used in the development of new materials, particularly:
- Dyes and Pigments: Its chemical properties allow it to be employed in synthesizing colorants used in various industries.
- Material Science: The compound's unique structure can contribute to the development of polymers or other materials with specific properties.
Antimicrobial Activity Assessment
A study focused on the antimicrobial efficacy of this compound derivatives demonstrated significant activity against multidrug-resistant pathogens. Key findings include:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Observed Effect |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective growth inhibition |
| Klebsiella pneumoniae | 16 µg/mL | Significant reduction in viability |
| Candida auris | 64 µg/mL | Moderate inhibition |
Anticancer Activity Characterization
The anticancer potential was evaluated using A549 human lung adenocarcinoma cells. Results indicated:
| Activity Type | Target Cells | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid and ketone groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) enhances oxidative stability but may reduce bioavailability due to decreased solubility. Derivatives with -NO₂ (e.g., compound 3 in ) exhibit potent antioxidant activity, likely due to radical scavenging via resonance stabilization .
- Electron-Donating Groups (EDGs): Amino (-NH₂) and hydroxyl (-OH) groups improve solubility and reducing power. For example, the amino-substituted analog (compound 6) demonstrates superior reducing power in ferricyanide assays .
- Halogen Substituents : Chloro (-Cl) and fluoro (-F) groups enhance lipophilicity and antimicrobial activity. Derivatives like 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid show Gram-positive antibacterial activity .
Comparison with Other Routes :
Antioxidant Activity
- DPPH Radical Scavenging : Nitro-substituted derivatives exhibit moderate activity, but thio-linked heterocycles (e.g., compound 10) outperform ascorbic acid by 1.5× .
- Reducing Power : Free carboxylic acid groups (e.g., in compound 6) correlate with high optical density values (OD = 1.675), indicating strong electron-donating capacity .
Antimicrobial Activity
Thermodynamic Stability
- Nitro groups increase thermal stability, as evidenced by higher melting points (e.g., 188–189°C for compound 3 vs. 159–160°C for amino derivative 6) .
Biological Activity
1-(3-Nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and implications for future research.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a carboxylic acid functional group and a nitrophenyl substituent, which contributes to its unique biological properties. The presence of the nitro group is particularly noteworthy as it can influence both the electronic properties and biological interactions of the molecule.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine-3-carboxylic acids exhibit notable antimicrobial activity against multidrug-resistant Gram-positive pathogens. The structure-activity relationship (SAR) indicates that modifications to the phenyl ring significantly impact the efficacy against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|---|
| This compound | Staphylococcus aureus | < 64 µg/mL | Active |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Enterococcus faecalis | > 128 µg/mL | Inactive |
| 3,5-Dichloro derivative | Streptococcus pneumoniae | < 32 µg/mL | Active |
The above table summarizes findings from multiple studies indicating that certain derivatives possess significant antimicrobial properties, particularly against resistant strains like Staphylococcus aureus and Streptococcus pneumoniae .
Anticancer Activity
In vitro studies using A549 human lung adenocarcinoma cells have shown that this compound exhibits cytotoxic effects. The compound's anticancer activity is believed to be influenced by its ability to induce apoptosis in cancer cells.
Case Study: A549 Cell Line
In a comparative study, the compound was tested alongside standard chemotherapeutics such as cisplatin. Results indicated that treatment with the compound led to a reduction in cell viability, showcasing its potential as an anticancer agent.
Table 2: Cytotoxicity Results
| Treatment | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Control | - | 100 |
| Cisplatin | 10 | 45 |
| Compound | 100 | 63.4 |
The data illustrates that while the compound does reduce cell viability, it is less effective than cisplatin at the concentrations tested .
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Cell Division : The compound may interfere with cellular processes essential for proliferation.
- Induction of Apoptosis : Evidence suggests that treatment can trigger apoptotic pathways in cancer cells.
- Antimicrobial Action : The nitro group may enhance interaction with bacterial cell membranes or specific targets within microbial cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives?
- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, derivatives with nitrophenyl groups are often prepared by reacting substituted anilines with itaconic acid under reflux conditions. Nitration of precursor compounds (e.g., using 30% HNO₃ at room temperature) is a key step for introducing nitro groups, as demonstrated for similar structures . Yields exceeding 90% are achievable with optimized stoichiometry and solvent systems (e.g., propan-2-ol for recrystallization) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- 1H/13C NMR : Essential for confirming regiochemistry and substituent positions. For instance, aromatic protons in nitrophenyl derivatives resonate at δ 7.68–7.97 ppm, while the pyrrolidone carbonyl appears at ~173 ppm in 13C NMR .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1668–1705 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- HRMS : Validates molecular formulae (e.g., [M+H]+ at m/z 301.0227 for nitro derivatives) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in the synthesis of nitro-substituted derivatives?
- Key Parameters :
- Catalysis : Acidic catalysts (e.g., H₂SO₄) enhance cyclization efficiency in esterification steps .
- Solvent Systems : Polar aprotic solvents (e.g., p-xylene) under reflux improve reaction rates for cyclocondensation .
- Temperature Control : Nitration at room temperature minimizes side reactions (e.g., over-oxidation) .
Q. What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?
- Approaches :
- Cross-Validation : Combine NMR with X-ray crystallography or computational modeling (e.g., DFT calculations) to resolve ambiguities in tautomeric forms .
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to suppress proton exchange effects in NMR .
- Case Study : Discrepancies in aromatic proton splitting were resolved by comparing experimental 1H NMR data with simulated spectra from ChemDraw .
Q. How should biological assays be designed to evaluate the antimicrobial potential of such derivatives?
- Protocol Design :
- Strain Selection : Test against multidrug-resistant pathogens (e.g., Staphylococcus aureus MRSA) with defined resistance mechanisms .
- Cytotoxicity Controls : Include human cell lines (e.g., A549 lung cells) to assess selectivity indices .
- Statistical Rigor : Use two-way ANOVA and post-hoc tests (e.g., Tukey’s) to validate significance (p < 0.05) .
- Example : Derivatives with electron-withdrawing groups (e.g., -NO₂) showed 4-fold higher antibacterial activity compared to unsubstituted analogs .
Q. What approaches are used to establish structure-activity relationships (SAR) for derivatives with varying substituents?
- SAR Framework :
- Substituent Variation : Compare nitro, amino, and halogenated analogs to assess electronic effects on bioactivity .
- Pharmacophore Mapping : Identify critical moieties (e.g., the 5-oxopyrrolidine ring) for target binding via molecular docking .
- Data Integration : Tabulate IC₅₀ values against substituent Hammett constants (σ) to correlate electronic effects with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
